Vinyl chloride is a potent carcinogen, and research studies it to understand the mechanisms by which it causes cancer. This research helps scientists develop methods to identify other potentially carcinogenic chemicals and develop strategies for cancer prevention ().
Due to the health risks associated with VC, research efforts are directed towards developing safer alternatives for PVC production. This includes exploring alternative monomers and catalysts for PVC synthesis ().
Traces of vinyl chloride can be released during PVC production and disposal. Research focuses on developing methods for monitoring VC in the environment to assess potential human health risks and environmental impact ().
A very limited scope of material science research may utilize small, controlled amounts of VC to study its properties in specific contexts. This research would be conducted under strict safety protocols due to the hazardous nature of the compound.
Vinyl chloride is an organochlorine compound with the chemical formula . It appears as a colorless gas with a slightly sweet odor and is highly flammable. Under pressure or at low temperatures, vinyl chloride can exist as a liquid. This compound is primarily recognized as a precursor to polyvinyl chloride (PVC), a widely used plastic in various applications including construction, automotive parts, and consumer goods . Vinyl chloride is produced industrially through several methods, notably from ethylene and chlorine, or via the thermal decomposition of 1,2-dichloroethane .
Vinyl chloride is a hazardous compound due to several factors:
Key reactions include:
Vinyl chloride is classified as a known human carcinogen by several health agencies due to its association with liver cancer and other health issues. Exposure to vinyl chloride can occur primarily through inhalation in occupational settings or near industrial sites. Symptoms of exposure may include dizziness, headaches, and central nervous system depression. Chronic exposure has been linked to more severe health outcomes, including liver damage and potential carcinogenic effects .
The synthesis of vinyl chloride can be accomplished through several established methods:
Vinyl chloride is predominantly used in the production of polyvinyl chloride (PVC), which accounts for over half of its consumption. PVC is utilized in a wide array of products such as:
Additionally, vinyl chloride serves as an intermediate in the synthesis of other chemicals.
Research indicates that vinyl chloride interacts significantly with various environmental factors. In the atmosphere, it can degrade rapidly under ultraviolet light, forming free radicals that contribute to its breakdown into hydrochloric acid and formaldehyde. In aquatic environments, vinyl chloride tends to evaporate quickly from water surfaces but does not readily hydrolyze or biodegrade under aerobic conditions .
Several compounds share similarities with vinyl chloride in terms of structure and reactivity:
Compound | Chemical Formula | Key Uses | Unique Aspects |
---|---|---|---|
Chloroethylene | Precursor to PVC | Directly used for PVC production | |
Trichloroethylene | Solvent for degreasing | More chlorinated; higher toxicity | |
Dichloroethylene | Solvent; intermediate for vinyl production | Less flammable than vinyl chloride | |
Ethylene dichloride | Intermediate for producing vinyl chloride | Can be thermally decomposed into vinyl chloride |
Vinyl chloride's uniqueness lies in its specific role as a primary building block for PVC production while exhibiting distinct reactivity patterns compared to these similar compounds .
Vinyl chloride is an organochloride compound with the molecular formula C₂H₃Cl, representing a molecular weight of 62.5 grams per mole [1] [5]. The structural formula reveals a carbon-carbon double bond with two hydrogen atoms attached to one carbon atom and a single chlorine atom bonded to the other carbon atom [1] [6]. This arrangement creates a planar molecular structure characteristic of alkene compounds with halogen substitution [8].
The molecular geometry of vinyl chloride exhibits trigonal planar configuration around each carbon atom, resulting from sp² hybridization of the carbon atoms [8] [13]. The carbon-carbon double bond lies in one plane, with bond angles of approximately 120 degrees between the substituents [13]. This geometric arrangement is fundamental to understanding the chemical reactivity and physical properties of the compound [8].
Property | Value | Reference |
---|---|---|
Chemical Formula | C₂H₃Cl | [1] [5] |
Molecular Weight | 62.5 g/mol | [5] |
Molecular Geometry | Trigonal Planar | [8] [13] |
Bond Angles | Approximately 120° | [13] |
Hybridization | sp² hybridized carbon atoms | [8] [13] |
Structural Representation | H₂C=CHCl | [1] [6] |
The Lewis structure demonstrates the presence of a carbon-carbon double bond consisting of one sigma bond and one pi bond, with the chlorine atom forming a single covalent bond with one of the carbon atoms [8]. The electron configuration around each carbon atom follows the octet rule, with the double bond providing the necessary electron sharing to achieve stability [8].
The International Union of Pure and Applied Chemistry systematic name for vinyl chloride is chloroethene, reflecting the presence of a chlorine substituent on an ethene backbone [12] [17]. This nomenclature follows the standard International Union of Pure and Applied Chemistry conventions for naming halogenated alkenes, where the halogen is indicated as a prefix to the base hydrocarbon name [12].
The compound is more commonly known by its trivial name, vinyl chloride, which has gained widespread acceptance in both academic and industrial contexts [1] [14]. The term "vinyl" refers to the ethenyl group (C₂H₃), while "chloride" indicates the presence of the chlorine atom [16]. This common nomenclature is extensively used throughout chemical literature and industrial applications [1] [14].
Name Type | Name | Source |
---|---|---|
International Union of Pure and Applied Chemistry Name | Chloroethene | [12] [17] |
Common Name | Vinyl Chloride | [1] [14] |
Chemical Abstract Service Number | 75-01-4 | [1] [4] [5] |
Alternative Name | Vinyl Chloride Monomer | [1] [17] [20] |
Alternative Name | Chloroethylene | [15] [17] [20] |
Alternative Name | Monochloroethylene | [17] [20] |
Alternative Name | Ethylene Monochloride | [20] |
Alternative Name | Monochloroethene | [20] |
Alternative Name | Ethene, chloro- | [14] |
Alternative Name | 1-Chloroethene | [14] |
The Chemical Abstract Service registry number 75-01-4 provides the unique identifier for vinyl chloride in chemical databases and regulatory documents [1] [4] [5]. Additional synonyms include vinyl chloride monomer, emphasizing its role as a polymerization precursor, and various systematic variations such as monochloroethylene and ethylene monochloride [17] [20].
Vinyl chloride belongs to the broad category of organochlorine compounds, which are organic molecules containing one or more carbon-chlorine bonds [18]. Within this classification system, vinyl chloride is specifically categorized as a vinyl halide, representing compounds with the general formula CH₂=CHX, where X represents a halogen atom [19].
The hierarchical chemical taxonomy places vinyl chloride within the kingdom of organic compounds, under the superclass of organohalogen compounds [12]. More specifically, it falls under the class of vinyl halides and the subclass of vinyl chlorides, with vinyl chlorides serving as its direct parent classification [12]. The molecular framework is characterized as an aliphatic acyclic compound, indicating its non-cyclic carbon chain structure [12].
Classification Level | Classification | Reference |
---|---|---|
Kingdom | Organic Compounds | [12] |
Super Class | Organohalogen Compounds | [12] |
Class | Vinyl Halides | [12] [19] |
Sub Class | Vinyl Chlorides | [12] |
Direct Parent | Vinyl Chlorides | [12] |
Molecular Framework | Aliphatic Acyclic Compounds | [12] |
Chemical Category | Organochlorine Compound | [1] [18] |
Functional Group Type | Alkene with Chlorine Substituent | [19] |
Organochlorine compounds are characterized by their diverse structural variety and divergent chemical properties, leading to a broad range of applications and environmental considerations [18]. These compounds typically exhibit modified physical properties compared to their non-chlorinated counterparts, including higher density, elevated boiling and melting points, and reduced flammability with increased chlorine substitution [18].
Within the vinyl halide classification, vinyl chloride represents the most commercially significant member, produced on a scale of millions of tons annually [1] [19]. The vinyl halide class encompasses compounds that serve as important synthetic intermediates and precursors for polymer production, with vinyl chloride being the dominant example due to its role in polyvinyl chloride manufacturing [1] [19].
Vinyl chloride exists as a colorless gas under standard temperature and pressure conditions [1] [2] [3]. At ambient temperature and atmospheric pressure, it maintains its gaseous state due to its low boiling point of -13.4°C [1] [4] [5]. The compound can be easily liquefied under pressure and is commonly stored and transported in its liquid form for practical handling purposes [6] [7].
Color and Appearance: Vinyl chloride is completely colorless in both its gaseous and liquid phases [1] [2] [8]. The compound maintains this colorless characteristic across all temperatures and physical states.
Odor Characteristics: The compound possesses a distinctive sweet, mild, and pleasant odor at elevated concentrations [1] [8] [9]. However, the odor detection threshold varies significantly among individuals. In air, the odor threshold ranges from 3,000 parts per million for most individuals, though sensitive individuals may detect concentrations as low as 10-20 parts per million [1] [8] [9]. The odor threshold in water is considerably lower at 3.4 parts per million at 25°C [1] [10]. It is important to note that the odor provides limited warning value for exposure prevention due to its high threshold relative to potentially harmful concentrations.
Taste Properties: No reliable data are available regarding taste threshold values for vinyl chloride [1].
Property | Value | Reference |
---|---|---|
Molecular Weight | 62.5 g/mol | [1] [4] |
Chemical Formula | C₂H₃Cl | [1] [4] |
Vapor Density (Air = 1) | 2.16-2.21 | [1] [11] [7] |
Specific Gravity (Liquid) | 0.911-0.969 | [1] [11] [7] |
The relatively high vapor density indicates that vinyl chloride vapor is significantly heavier than air, causing it to accumulate in low-lying areas and enclosed spaces [1] [11].
Melting Point: Vinyl chloride has a melting point of -153.8°C (-244.8°F) [1] [4] [5], indicating it remains liquid over a wide temperature range under standard pressure conditions.
Boiling Point: The compound exhibits a low boiling point of -13.4°C (7.2°F) [1] [4] [5], which accounts for its gaseous state at room temperature and contributes significantly to its high volatility characteristics.
Critical Properties: The critical temperature of vinyl chloride ranges from 156.5°C to 158.45°C [7] [12] [13], with a corresponding critical pressure of 5,590 kPa (775 psia) [7] [13]. These critical parameters define the conditions above which distinct liquid and gas phases cannot exist.
Density measurements demonstrate the temperature dependence of vinyl chloride in its liquid state:
Temperature | Density (g/cm³) | Reference |
---|---|---|
-14.2°C | 0.969 | [1] |
15°C | 0.9195 | [1] |
20°C | 0.9106 | [1] |
25°C | 0.911 | [4] [14] |
The density decreases with increasing temperature, following typical behavior for liquid substances.
Autoignition Temperature: Vinyl chloride autoignites at temperatures between 472°C and 473°C [1] [7], representing the minimum temperature at which the compound will spontaneously ignite in air without an external ignition source.
Flash Point: The flash point is -78°C (-110°F) when measured by the closed cup method [1] [15], indicating extremely high flammability at very low temperatures.
Heat of Vaporization: The latent heat of vaporization is 160 Btu/lb (3.7 × 10⁵ J/kg) [13], representing the energy required to convert liquid vinyl chloride to vapor at its boiling point.
Heat Capacity: Specific heat capacity values are 0.8592 J/K/g for the gas phase and 0.9504 J/K/g for the solid phase [16].
Vinyl chloride exhibits exceptionally high vapor pressure across a wide temperature range, contributing to its classification as a highly volatile organic compound:
Temperature (°C) | Vapor Pressure (kPa) | Vapor Pressure (atm) | Reference |
---|---|---|---|
-20 | 78 | 0.77 | [7] [17] |
-10 | 118 | 1.16 | [7] [17] |
0 | 167 | 1.65 | [7] |
10 | 245 | 2.42 | [7] |
15 | 285 | 2.81 | [7] |
20 | 333 (2,530 mmHg) | 3.28 | [1] [7] |
25 | 2,600 mmHg | 3.42 | [1] |
30 | 3,428 mmHg | 4.51 | [14] |
40 | 598 | 5.90 | [7] |
The high vapor pressure values demonstrate that vinyl chloride is extremely volatile [18] [19]. Liquid vinyl chloride evaporates readily at ambient temperatures [3] [20], with volatilization half-lives of 0.2 to 0.5 days from soil surfaces depending on incorporation depth [21] [20]. This extreme volatility means that vinyl chloride will rapidly transition from liquid to gas phase when exposed to atmospheric conditions.
Henry's law constants quantify the equilibrium distribution of vinyl chloride between aqueous and gas phases:
Temperature (°C) | Henry's Law Constant (atm·m³/mol) | Dimensionless Henry's Constant | Reference |
---|---|---|---|
10.3 | 0.0147 | 0.60 | [1] [22] |
17.5 | 0.0193 | 0.79 | [1] [22] |
24.8 | 0.0278 | 1.14 | [1] [22] |
25.0 | 0.0560 | 2.3 | [21] [20] |
34.6 | 0.0358 | 1.46 | [1] [22] |
The Henry's law constants increase with temperature, indicating enhanced volatilization from aqueous solutions at elevated temperatures [23]. The calculated half-life for evaporation from a model river system is approximately 0.805 hours [21] [20], demonstrating rapid removal from aquatic environments through volatilization.
Vinyl chloride demonstrates low to moderate solubility in water, with values varying depending on temperature and measurement conditions:
Temperature/Condition | Solubility | Reference |
---|---|---|
25°C | 2,763 mg/L | [1] [24] |
26°C | 8,800 mg/L | [1] |
28°C | 1,100 mg/L | [1] |
General | 1.1 g/L | [24] [25] |
The variability in reported aqueous solubility values reflects differences in measurement techniques and equilibrium conditions. Despite this moderate water solubility, vinyl chloride rapidly volatilizes when dissolved, resulting in short residence times in aqueous systems [19] [24].
Vinyl chloride exhibits high solubility in various organic media, demonstrating its lipophilic character:
Hydrocarbon Solvents: Vinyl chloride is readily soluble in hydrocarbon solvents [1], reflecting favorable interactions with non-polar organic compounds.
Alcoholic Solutions: The compound shows high solubility in alcoholic media [1] [24], indicating compatibility with polar protic solvents.
Chlorinated Solvents: Excellent solubility is observed in chlorinated organic solvents [1], consistent with the principle of "like dissolves like" given vinyl chloride's chlorinated structure.
Specialized Organic Solvents: High solubility is reported in acetone, carbon disulfide, methyl ethyl ketone, and tetrahydrofuran [4].
Fats and Oils: Vinyl chloride demonstrates high solubility in lipid systems [24], which has implications for bioaccumulation potential and biological membrane interactions.
The solubility characteristics follow a clear pattern: vinyl chloride shows limited water solubility but extensive solubility in organic media [24] [25]. This behavior is consistent with its hydrophobic nature and preference for non-polar environments [25]. The compound's ability to dissolve readily in fats and organic solvents while maintaining only moderate water solubility influences its environmental fate, biological distribution, and industrial applications.